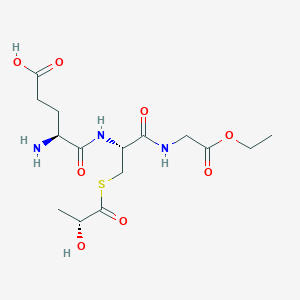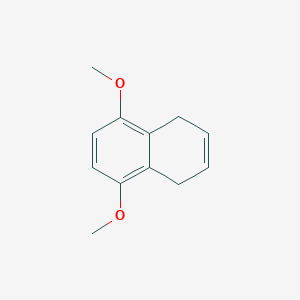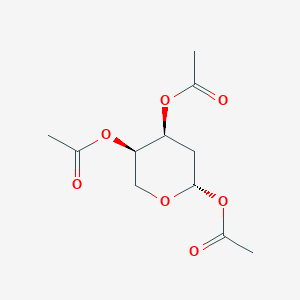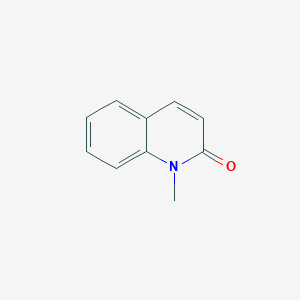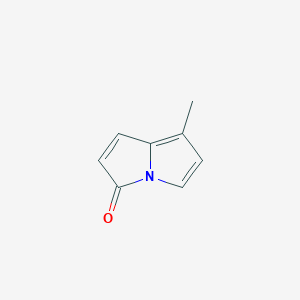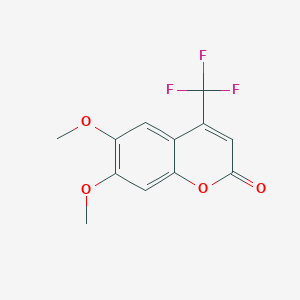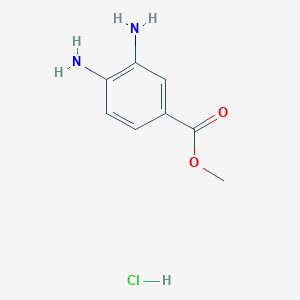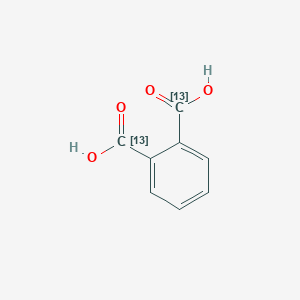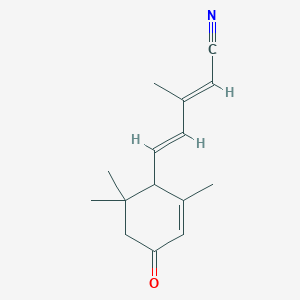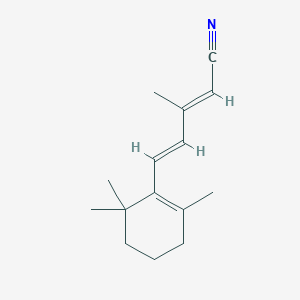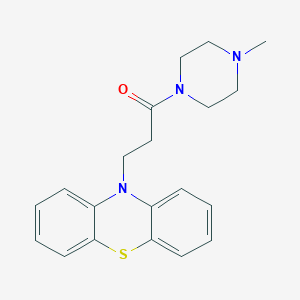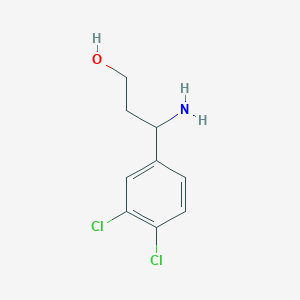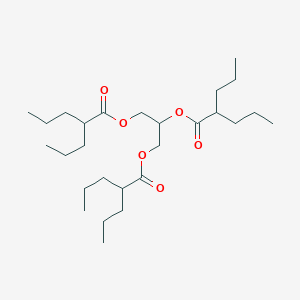
Glyceryl trivalproate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl trivalproate is a chemical compound that has been extensively researched due to its potential therapeutic applications. It is a derivative of valproic acid, which is a well-known anticonvulsant and mood stabilizer. Glyceryl trivalproate has been shown to have similar properties to valproic acid, but with improved bioavailability and fewer side effects. In
Aplicaciones Científicas De Investigación
Glyceryl trivalproate has been studied for its potential therapeutic applications in a variety of conditions, including epilepsy, bipolar disorder, and Alzheimer's disease. It has been shown to have anticonvulsant, mood stabilizing, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of glyceryl trivalproate is not fully understood, but it is believed to be similar to that of valproic acid. It is thought to work by increasing the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. It may also have other effects on neurotransmitter systems, such as the glutamate system.
Efectos Bioquímicos Y Fisiológicos
Glyceryl trivalproate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce neuronal excitability and prevent seizures. It has also been shown to have anti-inflammatory and antioxidant properties, which may help to protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using glyceryl trivalproate in lab experiments is its improved bioavailability compared to valproic acid. It is also less likely to cause side effects, which can be a limiting factor in some experiments. However, its high viscosity can make it difficult to work with, and it may not be suitable for some types of experiments.
Direcciones Futuras
There are several areas of future research that could be explored with glyceryl trivalproate. One area is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties. Another area is its potential use in combination with other drugs for the treatment of epilepsy and bipolar disorder. Additionally, more research could be done to fully understand its mechanism of action and to identify other potential therapeutic applications.
Métodos De Síntesis
The synthesis of glyceryl trivalproate involves the reaction of glycerol with valproic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a viscous liquid that is soluble in water and other polar solvents.
Propiedades
Número CAS |
146356-76-5 |
|---|---|
Nombre del producto |
Glyceryl trivalproate |
Fórmula molecular |
C27H50O6 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
2,3-bis(2-propylpentanoyloxy)propyl 2-propylpentanoate |
InChI |
InChI=1S/C27H50O6/c1-7-13-21(14-8-2)25(28)31-19-24(33-27(30)23(17-11-5)18-12-6)20-32-26(29)22(15-9-3)16-10-4/h21-24H,7-20H2,1-6H3 |
Clave InChI |
GNEIIXKXKQGWGU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)OCC(COC(=O)C(CCC)CCC)OC(=O)C(CCC)CCC |
SMILES canónico |
CCCC(CCC)C(=O)OCC(COC(=O)C(CCC)CCC)OC(=O)C(CCC)CCC |
Otros números CAS |
146356-76-5 |
Sinónimos |
glyceryl trivalproate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



